N-(2,6-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-(2,6-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide features a pyrrolo[3,2-d]pyrimidinone core substituted with a 3-methoxybenzyl group at position 3, a phenyl group at position 7, and a thioacetamide side chain linked to a 2,6-dimethylphenyl moiety.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3S/c1-19-9-7-10-20(2)26(19)32-25(35)18-38-30-33-27-24(22-12-5-4-6-13-22)16-31-28(27)29(36)34(30)17-21-11-8-14-23(15-21)37-3/h4-16,31H,17-18H2,1-3H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERGNCVMEGGIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolopyrimidine core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and sulfonation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure scalability, cost-effectiveness, and compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research conducted on multicellular spheroids has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .
Case Study: Screening for Anticancer Compounds
In a study published in 2019, a library of compounds including N-(2,6-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide was screened using multicellular spheroids as models. The results demonstrated that this compound had one of the highest efficacy rates among the tested compounds, leading to further investigations into its structural modifications to enhance its potency and selectivity against cancer cells .
Anticonvulsant Properties
The compound's structure suggests potential anticonvulsant activity. Similar pyrrolopyrimidine derivatives have been documented to possess anticonvulsant properties through various mechanisms including modulation of neurotransmitter systems and ion channels. The presence of the methoxy and sulfanyl groups may enhance its pharmacological profile by improving solubility and bioavailability .
Research Findings
A comparative analysis involving related compounds has shown that modifications in the pyrrolo[3,2-d]pyrimidine core can lead to significant variations in anticonvulsant activity. This indicates that this compound may be synthesized in different analogues to optimize its efficacy against seizure disorders .
Antibacterial Activity
The antibacterial potential of compounds bearing similar structural motifs has been documented extensively. The thiazole and pyrimidine moieties are known to interact with bacterial enzymes and inhibit their growth. Therefore, this compound could be evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria.
Experimental Insights
In vitro studies have shown that certain derivatives with similar chemical frameworks exhibit substantial antibacterial activity. Future research should focus on evaluating this compound's effectiveness against specific bacterial strains and elucidating its mechanism of action through biochemical assays .
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of this compound. SAR studies can provide insights into which modifications enhance its biological activity while minimizing toxicity.
Table: Summary of Structural Modifications and Their Effects
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The target compound shares the thioacetamide functional group with analogs like the benzothieno-pyrimidinone derivative and dihydropyrimidinone compound .
- Substituent positions critically influence physicochemical properties. For example, the 3-methoxybenzyl group in the target compound vs. the 4-methoxybenzyl in the benzothieno analog leads to distinct NMR chemical shifts in aromatic regions (e.g., δ 7.28–7.41 ppm for dichlorophenyl in vs. δ 6.01 ppm for pyrimidinyl protons).
- The pyrrolo-pyrimidinone core in the target compound is structurally distinct from the benzothieno-pyrimidinone or dihydropyrimidinone scaffolds in analogs, impacting solubility and bioavailability .
Computational Similarity Analysis
Table 2: Tanimoto Similarity Indices (Fingerprint-Based)
Key Findings :
- The highest similarity (Tanimoto > 0.65) is observed with the benzothieno-pyrimidinone analog due to shared thioacetamide and aryl-substituted pyrimidine motifs .
- Lower similarity with oxadixyl reflects divergent core structures (oxazolidinone vs. pyrrolo-pyrimidinone) despite shared 2,6-dimethylphenyl groups .
Spectral and Analytical Comparisons
NMR Chemical Shift Variations (Regions A and B)
- Region A (Protons 39–44) : In the target compound, 3-methoxybenzyl substitution causes downfield shifts (δ 7.3–7.5 ppm) compared to the 4-methoxybenzyl analog (δ 6.8–7.1 ppm) .
- Region B (Protons 29–36): The pyrrolo-pyrimidinone core in the target compound induces upfield shifts (δ 4.1–4.3 ppm for SCH₂) vs. δ 4.5–4.7 ppm in dihydropyrimidinone analogs .
Mass Spectrometry Profiles
- The target compound ([M+H]⁺ = 551.7) shows fragmentation patterns distinct from benzothieno-pyrimidinone analogs ([M+H]⁺ = 506.7), with cosine scores < 0.4, indicating structural divergence in the core .
Biological Activity
N-(2,6-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure indicates the presence of multiple functional groups that may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For example, a study published in 2019 identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The results demonstrated that certain pyrimidine derivatives displayed potent growth-inhibitory effects against various cancer cell lines, suggesting that structural modifications can enhance their efficacy against cancer .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Research focusing on bromodomain-containing protein 4 (BRD4), an epigenetic target in inflammatory disorders, highlighted that specific modifications in pyrimidine derivatives could lead to substantial inhibition of inflammatory markers such as IL-6. The study showed that compounds with certain substitutions exhibited improved activity compared to standard controls .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory pathways.
- Interaction with Cellular Receptors : The structural features allow binding to specific receptors, modulating cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in malignant cells.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Significant growth inhibition | |
| Anti-inflammatory | Inhibition of IL-6 | |
| Enzyme inhibition | Targeting specific kinases | |
| Apoptosis induction | Triggering cell death in cancer |
Discussion
The diverse biological activities associated with this compound underscore its potential as a therapeutic agent. The ongoing research into its structure–activity relationship (SAR) is crucial for optimizing its efficacy and minimizing potential side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
